molecular formula C21H27Cl2N5O4 B1204906 Teloxantrone hydrochloride CAS No. 123830-79-5

Teloxantrone hydrochloride

Cat. No.: B1204906
CAS No.: 123830-79-5
M. Wt: 484.4 g/mol
InChI Key: YPKURCRDOQMMLW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of teloxantrone hydrochloride involves the modification of basic side chains at C-5 and A-ring hydroxylation . The industrial production methods for this compound are not extensively detailed in the available literature, but it generally involves complex organic synthesis techniques typical of antineoplastic agents.

Properties

CAS No.

123830-79-5

Molecular Formula

C21H27Cl2N5O4

Molecular Weight

484.4 g/mol

IUPAC Name

6,8-dihydroxy-14-[2-(2-hydroxyethylamino)ethyl]-10-[2-(methylamino)ethylimino]-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1,4,6,8,11,13(16)-hexaen-3-one;dihydrochloride

InChI

InChI=1S/C21H25N5O4.2ClH/c1-22-6-7-24-12-2-3-13-17-16(12)21(30)19-15(29)5-4-14(28)18(19)20(17)25-26(13)10-8-23-9-11-27;;/h2-5,22-23,25,27,29-30H,6-11H2,1H3;2*1H

InChI Key

YPKURCRDOQMMLW-UHFFFAOYSA-N

SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

Canonical SMILES

CNCCN=C1C=CC2=C3C1=C(C4=C(C=CC(=O)C4=C3NN2CCNCCO)O)O.Cl.Cl

Synonyms

CI 937
CI-937
Dup 937
Dup-937
teloxantrone
teloxantrone hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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